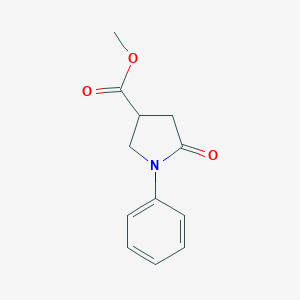

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Description

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (CAS: 64320-92-9) is a pyrrolidine derivative featuring a phenyl group at position 1, a ketone at position 5, and a methyl ester at position 2. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol and a purity of 97% . Its structure enables diverse reactivity, particularly in heterocyclic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAHHVOKOCPNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387211 | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-92-9 | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Reaction

The most widely reported method involves the cyclocondensation of itaconic acid (11 ) with aniline to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (12 ). This reaction proceeds under reflux in acetic acid, where the primary carboxylic acid group of itaconic acid reacts with aniline to form an amide bond, followed by intramolecular cyclization to yield the pyrrolidone ring.

Reaction Conditions:

Esterification to Methyl Ester

The carboxylic acid intermediate (12 ) is subsequently esterified using methanol in the presence of a catalytic acid (e.g., sulfuric acid or thionyl chloride). This step converts the free carboxylic acid group into a methyl ester, enhancing the compound’s lipophilicity for further applications.

Esterification Protocol:

-

Reactants: 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (1 equiv), methanol (excess)

-

Catalyst: H₂SO₄ (0.1 equiv)

-

Temperature: 60–70°C

-

Duration: 4–6 hours

One-Pot Synthesis Method

Direct Formation of Methyl Ester

A streamlined one-pot synthesis avoids isolating the carboxylic acid intermediate. Here, itaconic acid reacts with aniline and methylating agents (e.g., methyl iodide or dimethyl sulfate) under acidic conditions, enabling simultaneous cyclization and esterification.

Key Steps:

-

Cyclocondensation: Itaconic acid and aniline form the pyrrolidone ring.

-

In Situ Esterification: Methyl groups are introduced directly into the reaction mixture.

Optimized Conditions:

-

Reactants: Itaconic acid (1 equiv), aniline (1.2 equiv), methyl iodide (1.5 equiv)

-

Solvent: Methanol

-

Catalyst: HCl (gas)

-

Temperature: 65°C

-

Duration: 12 hours

Comparative Analysis of Preparation Methods

The one-pot method offers superior efficiency and reduced purification steps, making it preferable for industrial-scale production. However, the two-step approach provides higher purity for research-grade applications.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis typically shows >98% purity when using recrystallization (solvent: ethyl acetate/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Optimization and Industrial-Scale Considerations

Chemical Reactions Analysis

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines

Scientific Research Applications

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 3

(a) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Key Differences : Incorporates a thiophene substituent at position 5 and a tosyl (tosylate) protecting group at position 1.

- Properties : Higher molecular weight (C₂₃H₂₂N₂O₅S , 438.5 g/mol), melting point of 152–159°C, and distinct NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm in ¹H NMR) .

- Applications : Enhanced electron-withdrawing effects from the tosyl group improve stability in catalytic reactions.

(b) 1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic Acid Derivatives

- Key Differences : Hydroxyphenyl group at position 1 and hydrazide/carbohydrazide at position 3.

- Properties : Increased hydrogen-bonding capacity due to the hydroxyl group, influencing solubility and crystallinity. For example, hydrazone derivatives (e.g., 4a–c ) exhibit characteristic ¹H-NMR peaks at δ 6.23 ppm for pyrazole CH protons .

- Applications : Used in the synthesis of bioactive heterocycles, such as anticonvulsants or antimicrobial agents.

(c) (R)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

- Key Differences : Chiral phenylethyl substituent at position 1 (R-configuration) and methyl ester at position 3.

- Properties: Molecular weight 247.29 g/mol (C₁₄H₁₇NO₃), stereospecific hydrogen bonding patterns critical for crystal packing .

- Applications : Stereoselective synthesis of enantiopure pharmaceuticals.

Functional Group Modifications

(a) Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate 1.25-hydrate

- Key Differences : Ethyl ester (vs. methyl), hydroxyl group at position 4, and hydrate form.

- Properties : Hydrate formation reduces melting point and enhances aqueous solubility. The hydroxyl group facilitates intermolecular hydrogen bonds, as confirmed by X-ray crystallography .

- Applications: Potential prodrug design due to hydrolytic stability.

(b) (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

- Key Differences : Benzyl group at position 1 (vs. phenyl).

- Properties : Increased steric bulk alters reactivity in alkylation or acylation reactions. The benzyl group enhances π-π stacking in crystal structures .

Biological Activity

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (MOPPC) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, anticancer properties, and antimicrobial effects, supported by data tables and relevant case studies.

The biological activity of MOPPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : MOPPC has shown potential to inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors, affecting signal transduction processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of MOPPC derivatives. For instance, derivatives were tested against A549 human lung adenocarcinoma cells, revealing varying degrees of cytotoxicity:

| Compound | IC50 (µM) | Viability (%) |

|---|---|---|

| MOPPC | 78 | 86 |

| Cisplatin | 10 | 30 |

In these studies, it was observed that modifications to the phenyl ring significantly influenced the anticancer activity, with certain substitutions enhancing potency while others reduced efficacy .

2. Antimicrobial Activity

MOPPC and its derivatives have also been evaluated for antimicrobial properties against various pathogens. A notable study assessed their effectiveness against multidrug-resistant Staphylococcus aureus:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| MOPPC | 32 | MDR S. aureus |

| Control | 16 | Vancomycin |

The results indicated that while MOPPC exhibited moderate activity against Gram-positive bacteria, it showed limited effects on Gram-negative strains .

Case Study 1: Synthesis and Evaluation of MOPPC Derivatives

A study conducted in 2022 synthesized several derivatives of MOPPC to evaluate their anticancer and antimicrobial activities. The most promising compounds demonstrated significant cytotoxic effects on A549 cells while maintaining low toxicity on non-cancerous cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of MOPPC derivatives revealed that specific substitutions on the phenyl ring could enhance biological activity. Compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines compared to their electron-donating counterparts .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate?

A diastereoselective approach involving the Michael addition of aryl/heteroaryl groups to α,β-unsaturated carbonyl intermediates is widely used. For example, methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized via stereoselective cyclization of enamine intermediates, followed by acid-catalyzed lactam formation. Reaction conditions (e.g., solvent polarity, temperature) are critical for controlling diastereomeric ratios .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a Bruker D8 VENTURE diffractometer. Structure solution is achieved with SHELXS-97 (direct methods) and refined using SHELXL-2018 (full-matrix least-squares). ORTEP-3 is employed for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR confirm regiochemistry and stereochemistry. Key signals include the methyl ester (δ ~3.7 ppm, singlet) and lactam carbonyl (δ ~170 ppm).

- HRMS : Exact mass determination (e.g., 219.1008 Da) validates molecular formula .

- IR : Lactam C=O stretching (~1680 cm) and ester C=O (~1740 cm) are diagnostic .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR)?

Cremer-Pople puckering parameters (amplitude , phase angle ) quantify ring non-planarity. For example, a triclinic crystal (space group ) of a related hydrate showed a twisted envelope conformation (), influencing hydrogen bonding and crystal packing .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths/angles may arise from disorder or twinning. Use:

Q. How does graph set analysis classify hydrogen bonding in the crystal lattice?

Etter’s graph sets (e.g., , ) describe motifs like dimeric rings or chains. For example, N–H···O=C interactions in this compound derivatives often form chains, stabilizing the supramolecular architecture .

Q. What computational methods complement experimental data for electronic structure analysis?

- DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C···O vs. H···H contributions) using CrystalExplorer .

Methodological Considerations

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain diffraction-quality crystals.

- Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance enantioselectivity in asymmetric syntheses .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and SC-XRD results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.